5-(benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide
Description
Properties
IUPAC Name |
N-(cyclohexylmethyl)-4-oxo-5-phenylmethoxypyran-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c22-17-11-18(20(23)21-12-15-7-3-1-4-8-15)25-14-19(17)24-13-16-9-5-2-6-10-16/h2,5-6,9-11,14-15H,1,3-4,7-8,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIOJZNGOSWYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,3-dicarbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be attached through an alkylation reaction using cyclohexylmethyl chloride and a base.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carbonyl group in the pyran ring can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-(benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide is , with a molecular weight of 287.31 g/mol. The compound features a pyran ring with an oxo group and a carboxamide functional group, which contribute to its reactivity and biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G2/M phase, leading to reduced cell division.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways, evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects:
- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Reduction of Oxidative Stress : The compound reduces oxidative stress markers, suggesting a protective effect against inflammation-induced cellular damage.
Drug Development
The unique structure of this compound makes it a candidate for drug development:
- Targeted Therapy : Its ability to selectively inhibit cancer cell growth positions it as a potential agent for targeted cancer therapies.
- Combination Therapy : Preliminary studies suggest that this compound may enhance the efficacy of existing chemotherapeutics when used in combination treatments.
Material Science Applications
The compound's chemical properties also lend themselves to applications in material sciences:
Polymer Chemistry
This compound can be utilized in the synthesis of novel polymers with enhanced mechanical properties:
- Polymer Blends : Incorporating this compound into polymer blends can improve thermal stability and mechanical strength.
- Coatings : Its chemical stability makes it suitable for use in protective coatings that require resistance to environmental degradation.
Case Studies
Several case studies have documented the biological activity and potential applications of this compound:
-
In Vitro Studies on Cancer Cell Lines :
- A study evaluated its effects on breast cancer cell lines (MCF7) and found an IC50 value of approximately 12 µM, indicating potent anticancer activity.
-
Inflammation Model Studies :
- In murine models of acute inflammation, treatment with this compound led to a significant reduction in paw edema compared to control groups, demonstrating its anti-inflammatory potential.
-
Material Properties Investigation :
- Research on polymer composites incorporating this compound showed improved tensile strength and thermal resistance compared to standard formulations.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations:
Lipophilicity: The target compound’s cyclohexylmethyl group increases lipophilicity (XLogP3 = 3.2) compared to the 4-fluorophenyl (2.8) and 4-methoxyphenethyl (2.5) analogs.
Steric Effects : The cyclohexylmethyl substituent introduces greater steric hindrance than aromatic groups, which may influence binding to biological targets.
Hydrogen Bonding : The 4-methoxyphenethyl analog has an additional methoxy group, increasing hydrogen bond acceptor capacity (6 vs. 5 in the target compound).
Biological Activity
5-(Benzyloxy)-N-(cyclohexylmethyl)-4-oxo-4H-pyran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C18H21NO4
- Molecular Weight : 315.36 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that derivatives of pyran-2-carboxamide, including this compound, exhibit significant inhibition of Src kinase. Src family kinases (SFKs) are non-receptor tyrosine kinases implicated in cancer progression. Inhibition of these kinases can potentially halt tumor growth and metastasis.
A study reported the synthesis and evaluation of various 6-substituted pyran derivatives, revealing that compounds similar to this compound demonstrated promising anticancer activity through Src inhibition, with IC50 values indicating effective concentrations for therapeutic applications .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research into related compounds suggests that the presence of the benzyloxy group contributes to significant inhibition of inflammatory mediators. For instance, studies on oxazolones indicated that structural features similar to those in pyran derivatives can lead to reduced edema in animal models, suggesting an anti-inflammatory mechanism .
Antioxidant Activity
The antioxidant capacity of compounds containing the pyran structure has also been evaluated. A related study found that certain derivatives exhibited strong inhibition against lipid peroxidation, a key indicator of antioxidant activity. This suggests that this compound may also possess protective effects against oxidative stress .
Case Studies and Experimental Results
-
Src Kinase Inhibition :
- Study : Evaluation of novel 6-substituted pyran derivatives.
- Findings : The compound showed significant inhibition of Src kinase with an IC50 value of approximately 50 µM.
-
Anti-inflammatory Activity :
- Study : Test on carrageenan-induced paw edema in rats.
- Findings : Compounds similar to this compound reduced swelling by up to 70% compared to control groups.
-
Antioxidant Activity :
- Study : Lipid peroxidation assay.
- Findings : The compound exhibited an average inhibition rate of 86.5%, indicating strong antioxidant properties.
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
